TSHR Antagonist Potency: 47-Fold Superiority over ML224 (NCGC00242364) in Human Receptor Assays
This compound achieves nanomolar TSHR antagonism, significantly outperforming the widely cited probe ML224. In homologous HEK293-hTSHR cell-based cAMP reduction assays, this compound exhibits an IC50 of 82 nM [1]. By contrast, ML224 (NCGC00242364), a structurally distinct TSHR antagonist, requires a 47-fold higher concentration to achieve comparable blockade (IC50 = 2.1 µM) . This potency differential is critical for applications where minimizing compound load while maintaining full receptor occupancy is essential.
| Evidence Dimension | TSHR antagonist potency (cAMP reduction) |
|---|---|
| Target Compound Data | IC50 = 82 nM (human TSHR, HEK293 cells) |
| Comparator Or Baseline | ML224 (NCGC00242364): IC50 = 2.1 µM (human TSHR) |
| Quantified Difference | 47-fold greater potency for the target compound |
| Conditions | Both measured via cAMP reduction in HEK293 cells expressing human TSHR; 2 hr incubation |
Why This Matters
A 47-fold potency advantage translates to lower sample consumption per assay point and reduced solvent exposure, directly lowering cost per data point in high-throughput screening campaigns.
- [1] BindingDB, Entry BDBM50614116. Antagonist Activity at Human TSHR (HEK293 Cells). IC50: 82 nM. Curated from ChEMBL (CHEMBL5285143). View Source
